molecular formula C14H15NO6 B6662490 4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid

4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid

Cat. No.: B6662490
M. Wt: 293.27 g/mol
InChI Key: JSSQMCWOQRJIEU-UHFFFAOYSA-N
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Description

4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The benzodioxole moiety is a common structural motif found in many bioactive molecules, making this compound of significant interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Acetylation: The benzodioxole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Morpholine Introduction: The acetylated benzodioxole is reacted with morpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzodioxole moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler benzodioxole derivative with similar structural features.

    4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid: Another benzodioxole derivative with different substituents and biological activities.

    2,2-Difluoro-1,3-Benzodioxole-4-Carboxaldehyde: A fluorinated benzodioxole compound with distinct chemical properties.

Uniqueness

4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid is unique due to its specific combination of the benzodioxole moiety and the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-13(15-3-4-19-7-10(15)14(17)18)6-9-1-2-11-12(5-9)21-8-20-11/h1-2,5,10H,3-4,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSQMCWOQRJIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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